tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Catalog No.
S13342553
CAS No.
M.F
C18H23N3O4
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)pi...

Product Name

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(4-cyano-3-methoxycarbonylphenyl)piperazine-1-carboxylate

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-6-5-13(12-19)15(11-14)16(22)24-4/h5-6,11H,7-10H2,1-4H3

InChI Key

SAHGSNVBPWJTIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)OC

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a cyano group, and a methoxycarbonyl group. Its molecular formula is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 280.34 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence biological activity.

Typical for piperazine derivatives, including nucleophilic substitutions and acylation reactions. The presence of the cyano and methoxycarbonyl groups allows for further functionalization, potentially leading to derivatives with enhanced biological properties. For example, the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, while the methoxycarbonyl can be transformed into other carboxylic acid derivatives through hydrolysis or transesterification.

Research indicates that compounds containing piperazine moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. Specifically, tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate may show selectivity against certain pathogens while sparing mammalian cells, making it a candidate for further investigation in therapeutic applications . Its structural similarity to known pharmacophores enhances its potential as a lead compound in drug development.

The synthesis of tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multi-step procedures that may include:

  • Formation of the Piperazine Ring: Starting from commercially available piperazine derivatives.
  • Introduction of Substituents: Using nucleophilic substitution reactions to introduce the cyano and methoxycarbonyl groups.
  • Final Functionalization: Protecting or deprotecting functional groups as necessary to yield the desired final product.

For instance, one synthetic route might involve the reaction of tert-butyl piperazine-1-carboxylate with appropriate electrophiles under controlled conditions to achieve the desired substitutions .

This compound has potential applications in various fields, particularly in medicinal chemistry where it can serve as a scaffold for developing new therapeutic agents. Its unique structural features may allow it to interact with biological targets effectively, making it suitable for further exploration in drug discovery programs aimed at treating infections or inflammatory conditions.

Interaction studies involving tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate are crucial for understanding its mechanism of action and potential side effects. These studies typically assess how the compound interacts with various biological targets, including enzymes and receptors. Preliminary findings suggest that compounds with similar structures may exhibit varying degrees of affinity for specific targets, which could inform dosage and efficacy in clinical settings .

Several compounds share structural similarities with tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
tert-Butyl 4-methylpiperazine-1-carboxylateContains a methyl group instead of cyanoAntimicrobial
Di-tert-butyl piperazine-1,4-dicarboxylateTwo carboxylic acid groupsAnti-inflammatory
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylateAminoethyl substitutionNeuroprotective
tert-Butyl 4-(3-fluoro-4-methoxycarbonyl)phenyl)piperazine-1-carboxylateFluorinated phenol ringAntimicrobial

These compounds highlight the diversity within the piperazine class and underscore the potential for developing targeted therapies based on structural modifications. The unique combination of substituents in tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate sets it apart from these analogs, potentially leading to distinct pharmacological profiles.

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 64618-23-1) is a piperazine derivative with the molecular formula C₁₈H₂₃N₃O₄ and a molecular weight of 345.39 g/mol. Its IUPAC name reflects its structural components: a piperazine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a phenyl ring bearing cyano (-CN) and methoxycarbonyl (-COOCH₃) substituents. Synonyms for this compound include SCHEMBL20046721 and Methyl 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoate.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number64618-23-1
Molecular FormulaC₁₈H₂₃N₃O₄
Molecular Weight345.39 g/mol
IUPAC Nametert-Butyl 4-[4-cyano-3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate

The Boc group enhances solubility and stability during synthetic processes, while the electron-withdrawing cyano and methoxycarbonyl groups influence the compound’s reactivity in subsequent derivatization.

Historical Context in Piperazine Derivative Research

Piperazine derivatives have been integral to pharmaceutical development since the mid-20th century, initially serving as anthelmintics before expanding into antipsychotics, antidepressants, and anticancer agents. The incorporation of piperazine into drug design leverages its ability to improve pharmacokinetic properties, such as blood-brain barrier permeability, and its role as a conformational scaffold for receptor targeting.

The tert-butyl carbamate (Boc) group, a hallmark of this compound, emerged as a critical protecting group in peptide synthesis during the 1960s, enabling selective amine functionalization. By the 2000s, piperazine-Boc hybrids became intermediates in synthesizing kinase inhibitors and serotonin receptor modulators, reflecting their versatility.

Structural Relationship to Biologically Active Piperazine Compounds

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate shares structural motifs with clinically significant piperazine derivatives:

  • Arylpiperazine Antidepressants: The phenyl-cyano-methoxycarbonyl moiety resembles the arylpiperazine systems in trazodone and nefazodone, which target serotonin 5-HT₁A/₂A receptors. The electron-withdrawing cyano group may enhance binding affinity by polarizing the aromatic ring.
  • Anticancer Agents: Piperazine-linked tyrosine kinase inhibitors, such as imatinib, often feature substituted phenyl groups analogous to this compound’s para-cyano substitution.
  • BACE-1 Inhibitors: The methoxycarbonyl group mirrors ester-containing inhibitors of β-secretase, a target in Alzheimer’s disease therapy.

Table 2: Structural Comparison with Biologically Active Piperazines

CompoundTarget/ActivityShared Structural Features
Trazodone5-HT₂A AntagonistArylpiperazine core
ImatinibBCR-ABL Kinase InhibitorSubstituted phenyl group
DonepezilAcetylcholinesterase InhibitorEster functional group

The tert-butyl group in this compound contrasts with bulkier substituents in drugs like ranolazine, suggesting potential for optimizing steric effects in lead optimization.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Exact Mass

345.16885622 g/mol

Monoisotopic Mass

345.16885622 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types